2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is a chemical compound with a complex structure that includes chlorine, cyanomethyl, and methyl groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with cyanomethyl and methylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(cyanomethyl)benzenesulfonamide
- 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is unique due to its thiophene ring structure, which imparts distinct chemical and biological properties compared to similar compounds with benzene rings. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2OS/c1-12(3-2-11)8(13)5-4-6(9)14-7(5)10/h4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDZBVNSFRRPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(SC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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